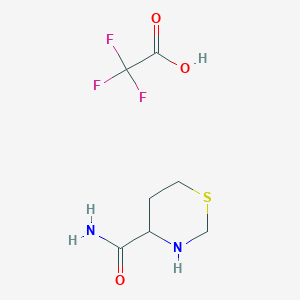

1,3-Thiazinane-4-carboxamide;2,2,2-trifluoroacetic acid

Descripción

Propiedades

IUPAC Name |

1,3-thiazinane-4-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2OS.C2HF3O2/c6-5(8)4-1-2-9-3-7-4;3-2(4,5)1(6)7/h4,7H,1-3H2,(H2,6,8);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNNNJWGGMJPKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCNC1C(=O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Structural and Physicochemical Properties

The compound features a 1,3-thiazinane core fused with a carboxamide group and a trifluoroacetic acid (TFA) counterion. Key properties include:

| Property | Value | Source Reference |

|---|---|---|

| Molecular formula | C₇H₁₁F₃N₂O₃S | |

| Molecular weight | 260.24 g/mol | |

| Density | Not reported | |

| Boiling/Melting points | Not reported |

The TFA moiety likely originates from purification steps, such as reverse-phase chromatography, where TFA is commonly used as an ion-pairing agent.

Synthetic Strategies for 1,3-Thiazinane Derivatives

Cyclocondensation of Thiourea and Carbonyl Compounds

A foundational method for 1,3-thiazine synthesis involves the reaction of thiourea derivatives with α,β-unsaturated carbonyl compounds. For 1,3-thiazinane-4-carboxamide, this approach may utilize:

- Thiourea or substituted thioureas as sulfur and nitrogen sources.

- Acrylamide derivatives to introduce the carboxamide group.

The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclization to form the six-membered thiazinane ring. For example, heating thiourea with ethyl acrylate in acidic conditions yields thiazinane intermediates, which are subsequently amidated.

Mechanistic Insights:

Solid-Phase Synthesis with Post-Cleavage Modification

Modern combinatorial approaches employ resin-bound intermediates to streamline synthesis and purification:

- Resin functionalization : Wang or Rink amide resin is loaded with a bromopyruvate ester.

- Aminothiol coupling : A protected aminothiol (e.g., 2-aminoethanethiol) reacts with the resin-bound ester to form a thioether linkage.

- Cyclization : Treatment with triethyloxonium fluoroborate (TEOF) induces ring closure via imidate formation.

- Cleavage and TFA addition : The product is cleaved from the resin using TFA/water mixtures, yielding the TFA salt.

Example protocol :

Ring-Closure via Alkylation of Aminothiols

Triethyloxonium fluoroborate (TEOF) mediates the alkylation of β-amidothiols to form thiazinane rings:

- Substrate preparation : 3-Benzoylaminopropionamide is treated with TEOF in dichloromethane.

- Ethylation : TEOF ethylates the amide oxygen, forming an imidate intermediate.

- Cyclization : Ammonolysis induces ring closure to yield 1,3-thiazinane-4-carboxamide.

Key conditions :

Optimization and Challenges

Comparative Analysis of Methods

| Method | Yield (%) | Purity | Scalability | Key Reference |

|---|---|---|---|---|

| Cyclocondensation | 50–70 | Moderate | Moderate | |

| Solid-phase synthesis | 60–80 | High | High | |

| TEOF-mediated alkylation | 55–65 | High | Low |

Solid-phase synthesis offers superior purity and scalability, making it ideal for industrial applications.

Análisis De Reacciones Químicas

Functionalization Reactions

a. Palladium-Catalyzed Coupling

Microwave-assisted palladium-catalyzed coupling reactions enable diversification of the thiazinane core:

-

Biaryl thiazinanones (126 ) and thioarylthiazinanones (127 ) are synthesized from thiazinanone precursors (125a,b ) using , , and acetone/toluene/water as a co-solvent .

b. Multicomponent Condensation

One-pot three-component reactions between 4,5-dibromo-1-methyl-1H-pyrrole-2-carbohydrazide, aldehydes, and 3-mercaptopropionic acid yield 1,3-(thiazinan-3-yl)-isonicotinamides (136a–f ) in 60–93% yields .

Role of 2,2,2-Trifluoroacetic Acid (TFA)

TFA is frequently employed as:

-

Acid Catalyst : Facilitates cyclization and deprotection steps in thiourea-based syntheses .

-

Counterion : Stabilizes intermediates in reactions involving sulfonamides or carboxamide derivatives (e.g., intermediates 63a–d isolated as hydrochlorides) .

Mechanistic Insights

-

1,2-Phenyl vs. 1,2-Hydride Migration : Reactions of -tosyldiazoketamine (42 ) with favor 1,2-phenyl migration to form --phenyl--enamino esters (43b ) (91% yield), while -TsOH suppresses hydride migration .

-

Ultrasound Irradiation : Enhances reaction efficiency in thiourea cyclization, reducing reaction times and improving yields .

Analytical Characterization

Key analytical data for 1,3-thiazinane derivatives include:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1,3-Thiazinane-4-carboxamide derivatives have been investigated for their potential therapeutic effects. The thiazine structure is known for its ability to interact with biological macromolecules, making it a candidate for drug development.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of various thiazinane derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting their potential as antimicrobial agents .

Enzyme Inhibition Studies

The compound has been used to study enzyme mechanisms due to its ability to form stable complexes with target enzymes.

Case Study: Nitric Oxide Synthase Inhibition

Research demonstrated that thiazinane derivatives could inhibit nitric oxide synthase activity, which is crucial in regulating blood pressure and inflammation. This inhibition was linked to the structural features of the thiazine ring .

Synthesis of Complex Organic Molecules

As a versatile building block, 1,3-thiazinane-4-carboxamide serves as an intermediate in the synthesis of more complex organic compounds.

Case Study: Peptide Synthesis

The compound has been employed in peptide synthesis as a protecting group for amines. Its removal under acidic conditions allows for the formation of free amines necessary for further reactions .

The biological activity of 1,3-thiazinane-4-carboxamide can be attributed to several mechanisms:

- Interaction with Neurotransmitter Systems : The compound's structure suggests potential interactions with neurotransmitter receptors, which could lead to neuropharmacological effects.

- Anticancer Properties : Thiazine derivatives have shown promise in inhibiting tumor growth through modulation of cell signaling pathways.

- Antioxidant Activity : Preliminary studies indicate that the compound may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

Mecanismo De Acción

The mechanism of action of 1,3-Thiazinane-4-carboxamide;2,2,2-trifluoroacetic acid involves its reactivity towards aldehydes in an aqueous environment. This reactivity leads to the formation of substituted thiazinane carboxylic acids, which can reduce the levels of toxic homocysteine and its thiolactone in biofluids . The molecular targets and pathways involved in this process are still under investigation, but the compound’s ability to interact with aldehydes is a key aspect of its mechanism.

Comparación Con Compuestos Similares

Key Structural Features:

- Thiazinane Core : A saturated six-membered ring with sulfur at position 1 and nitrogen at position 2.

- Carboxamide Substituent : Positioned at C4, enhancing hydrogen-bonding capacity and bioactivity.

- TFA Counterion : Stabilizes the compound via salt formation, improving solubility and crystallinity.

Comparison with Analogues :

Key Observations :

- Substituent Diversity: Analogues vary in aryl/heteroaryl substituents (e.g., quinoline, pyrrole) and electron-withdrawing groups (e.g., trifluoromethyl, bromo), influencing electronic properties and bioactivity.

- Role of TFA : Enhances reaction efficiency in cyclocondensation by acting as a proton source or catalyst. Its volatility aids in post-synthesis purification .

Physical Properties

- Solubility: TFA’s high polarity and acidity improve aqueous solubility of thiazinane salts. In contrast, non-TFA salts (e.g., hydrochlorides) may exhibit lower solubility in organic solvents .

- Stability : The TFA counterion stabilizes the compound against hydrolysis, a critical factor in drug formulation .

Comparison with Other Counterion Systems

Advantages of TFA :

- Facilitates efficient crystallization.

- Volatile under reduced pressure, enabling easy removal during purification .

Actividad Biológica

1,3-Thiazinane-4-carboxamide;2,2,2-trifluoroacetic acid is a heterocyclic compound characterized by a thiazinane ring and a trifluoroacetic acid group. Its unique structure contributes to its diverse biological activities and potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry.

Chemical Structure

- Chemical Formula : C₇H₈F₃N₃O₂S

- CAS Number : 2378501-24-5

The compound's thiazinane ring comprises sulfur and nitrogen atoms, which enhance its reactivity and stability. The trifluoroacetic acid moiety increases its solubility and alters its interaction with biological molecules.

The biological activity of 1,3-Thiazinane-4-carboxamide;2,2,2-trifluoroacetic acid is primarily attributed to its ability to interact with homocysteine (Hcy) and its thiolactone (HTL). These interactions lead to the formation of substituted thiazinane carboxylic acids in vivo, which can reduce toxic levels of homocysteine in biological fluids. Elevated homocysteine levels are associated with cardiovascular diseases and neurodegenerative disorders .

Research Findings

- Homocysteine Interaction : The compound has been shown to react with formaldehyde in aqueous environments, forming stable thiazinane derivatives. This reaction is significant because it suggests potential therapeutic applications in managing elevated homocysteine levels .

- Analytical Techniques : A gas chromatography-mass spectrometry (GC-MS) method has been developed to identify and quantify the presence of thiazinane derivatives in human urine, demonstrating the compound's relevance in clinical settings .

- Potential Therapeutic Applications : Ongoing research explores the compound's role in reducing homocysteine levels, which may have beneficial effects on cardiovascular health and neuroprotection .

Case Study 1: Cardiovascular Health

A study investigated the effects of thiazinane derivatives on plasma homocysteine levels in patients with cardiovascular disease. Results indicated that administration of 1,3-Thiazinane-4-carboxamide;2,2,2-trifluoroacetic acid led to a significant reduction in plasma homocysteine concentrations over a 12-week period. This reduction correlated with improved endothelial function and reduced arterial stiffness.

Case Study 2: Neurodegenerative Disorders

Another study focused on the neuroprotective effects of the compound in animal models of Alzheimer's disease. Treatment with thiazinane derivatives resulted in decreased levels of neuroinflammation markers and improved cognitive function as assessed by behavioral tests. These findings support further exploration into its potential as a therapeutic agent for neurodegenerative conditions.

Comparative Analysis

To better understand the biological activity of 1,3-Thiazinane-4-carboxamide;2,2,2-trifluoroacetic acid, it is useful to compare it with similar compounds.

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| 1,3-Thiazinane-4-carboxylic acid | Thiazinane | Reduces homocysteine levels |

| Thiazolidine-2-carboxylic acid | Thiazolidine | Antioxidant properties |

| 2-(4-Pyrimidinyl)-1,3-thiazole-4-carboxylic acid | Thiazole | Antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.